molecular formula C5H7FN2 B13541698 4-(2-fluoroethyl)-1H-pyrazole

4-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B13541698
M. Wt: 114.12 g/mol
InChI Key: FGHRPJVSBDIPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

1H-pyrazole+2-fluoroethyl bromideK2CO3,DMF,heatThis compound\text{1H-pyrazole} + \text{2-fluoroethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 1H-pyrazole+2-fluoroethyl bromideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids or ketones.

    Reduction: Reduced pyrazole derivatives with hydrogenated fluoroethyl groups.

    Substitution: Pyrazole derivatives with substituted amine or thiol groups.

Scientific Research Applications

4-(2-Fluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoroethyl)-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features but different nitrogen atom arrangement.

    4-(2-Fluoroethyl)-1H-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazole ring.

    4-(2-Fluoroethyl)-1H-1,2,3-triazole: Features a triazole ring with three nitrogen atoms.

Uniqueness

4-(2-Fluoroethyl)-1H-pyrazole is unique due to its specific arrangement of nitrogen atoms in the pyrazole ring and the presence of the fluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

4-(2-fluoroethyl)-1H-pyrazole

InChI

InChI=1S/C5H7FN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)

InChI Key

FGHRPJVSBDIPTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.